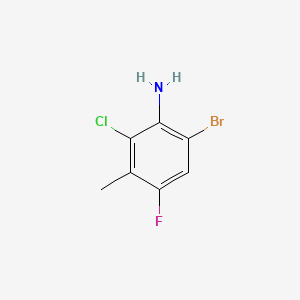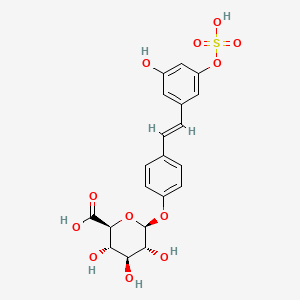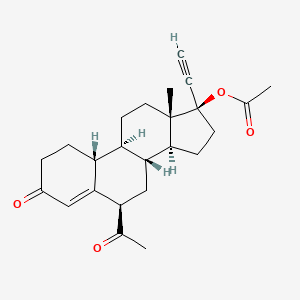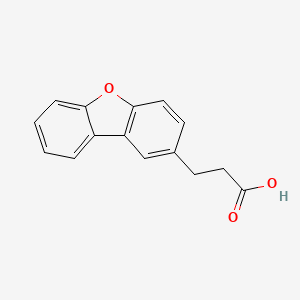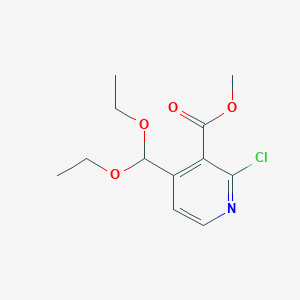
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a chloro group, a diethoxymethyl group, and a carboxylate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 2-chloro-4-(diethoxymethyl)pyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
科学的研究の応用
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and diethoxymethyl groups can enhance its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-4-(methoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(ethoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(propoxymethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is unique due to the presence of the diethoxymethyl group, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16ClNO4 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC名 |
methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-17-12(18-5-2)8-6-7-14-10(13)9(8)11(15)16-3/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
XMTYXFNHWIITHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=C(C(=NC=C1)Cl)C(=O)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


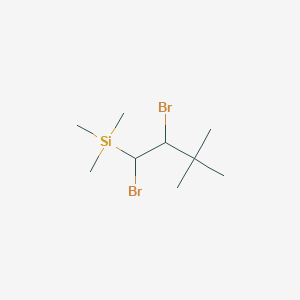
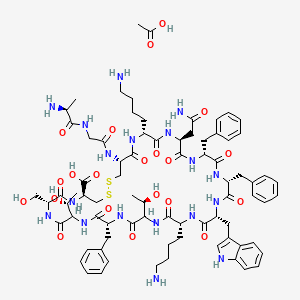


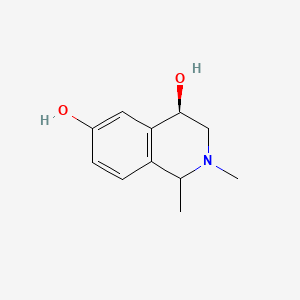
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
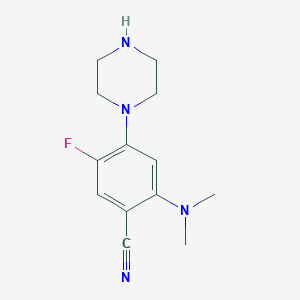
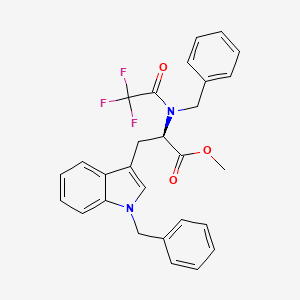
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
